2-(4-Bromophenyl)butanenitrile
Overview
Description
2-(4-Bromophenyl)butanenitrile is an organic compound with the molecular formula C10H10BrN. It belongs to the class of nitriles and is characterized by the presence of a bromophenyl group attached to a butanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butanenitrile using a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium cyanide, potassium carbonate, palladium catalysts.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 2-(4-Bromophenyl)butylamine.
Oxidation: 2-(4-Bromophenyl)butanoic acid.
Scientific Research Applications
2-(4-Bromophenyl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)butanenitrile
- 2-(4-Fluorophenyl)butanenitrile
- 2-(4-Methylphenyl)butanenitrile
Uniqueness
2-(4-Bromophenyl)butanenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)butanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZPVMRZRBXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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